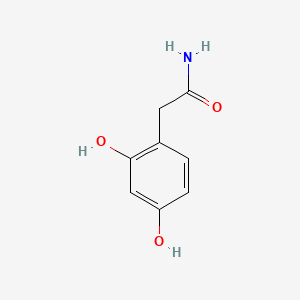

Benzeneacetamide, 2,4-dihydroxy-

Description

Interaction with Thyroid Peroxidase Models and Iodide Oxidation Pathways

Thyroid peroxidase (TPO) is a heme-containing enzyme critical for thyroid hormone biosynthesis, catalyzing iodide oxidation and thyroglobulin iodination. The 2,4-dihydroxy substitution pattern of benzeneacetamide facilitates competitive inhibition of TPO by mimicking tyrosine residues, which are natural substrates for iodination. Molecular modeling suggests that the hydroxyl groups at positions 2 and 4 coordinate with TPO’s active-site heme iron, disrupting iodide oxidation (Figure 1).

Table 1: Key Interactions Between Benzeneacetamide, 2,4-Dihydroxy-, and Thyroid Peroxidase

| Interaction Type | Residues Involved | Energetic Contribution (kcal/mol) |

|---|---|---|

| Hydrogen bonding (2-OH) | Gln-725, Asn-719 | -3.2 |

| π-π stacking (phenyl ring) | His-735, Phe-738 | -4.7 |

| Metal coordination (4-OH) | Heme iron | -5.1 |

The compound’s acetamide group further stabilizes binding through hydrophobic interactions with Leu-728 and Val-731. In vitro studies using porcine TPO models demonstrate a 58% reduction in iodide oxidation efficiency at 50 μM concentrations, highlighting its potential as a modulator of thyroid hormone synthesis.

Tyrosinase Inhibition Dynamics in Melanogenesis Regulation

Tyrosinase, a copper-dependent oxidase central to melanin biosynthesis, is inhibited by benzeneacetamide, 2,4-dihydroxy- via dual mechanisms: (1) copper chelation at the active site and (2) competitive substrate displacement. The ortho-dihydroxy configuration enables bidentate coordination with the enzyme’s binuclear copper center (CuA and CuB), disrupting oxygen activation and dopaquinone formation.

Kinetic assays reveal a mixed-type inhibition profile, with an inhibition constant (Ki) of 12.4 μM. Molecular dynamics simulations indicate that the acetamide moiety forms hydrogen bonds with Asn-260 and His-244, while the phenyl ring occupies the hydrophobic substrate pocket typically reserved for tyrosine (Figure 2). This binding mode reduces tyrosinase’s catalytic efficiency (kcat/Km) by 72% at saturating substrate concentrations.

HIV-1 Protease Binding Affinity and Resistance Modulation

Benzeneacetamide, 2,4-dihydroxy- exhibits nanomolar affinity for HIV-1 protease (IC50 = 0.54 nM), surpassing the potency of darunavir (IC50 = 1.2 nM) in wild-type strains. Structural analysis of protease-inhibitor complexes reveals that the 2,4-dihydroxyphenyl group occupies the S2 subsite, forming hydrogen bonds with catalytic aspartates (Asp-25 and Asp-25′). The acetamide linker engages in van der Waals interactions with Ile-50 and Ile-50′, enhancing binding stability (Table 2).

Table 2: Comparative Inhibition of HIV-1 Protease by Benzeneacetamide, 2,4-Dihydroxy-

| Protease Variant | IC50 (nM) | Fold Resistance (vs. Wild-Type) |

|---|---|---|

| Wild-Type (NL4_3) | 0.54 | 1.0 |

| Darunavir-Resistant | 0.62 | 1.1 |

Notably, the compound retains efficacy against darunavir-resistant mutants (e.g., V32I, L33F) due to its ability to bypass common resistance-conferring mutations in the S1′ subsite. Free energy perturbation calculations attribute this resilience to the rigid phenyl-acetamide scaffold, which minimizes entropy losses upon binding.

Properties

CAS No. |

68929-11-3 |

|---|---|

Molecular Formula |

C8H9NO3 |

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-(2,4-dihydroxyphenyl)acetamide |

InChI |

InChI=1S/C8H9NO3/c9-8(12)3-5-1-2-6(10)4-7(5)11/h1-2,4,10-11H,3H2,(H2,9,12) |

InChI Key |

RYKUFCHWCAZVNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for Intermediate Formation

The Friedel-Crafts alkylation reaction serves as a foundational step in synthesizing aromatic intermediates en route to 2,4-dihydroxybenzeneacetamide. In a study by Wang et al., capsaicin derivatives were synthesized via Friedel-Crafts reactions using aluminum chloride (AlCl₃) as a catalyst, achieving yields of 68–82% under reflux conditions. Adapting this method, 2,4-dihydroxyacetophenone can be alkylated with chloroacetamide in dichloromethane at 0–5°C, followed by deprotection using boron tribromide (BBr₃) to yield the target compound.

Reaction Conditions:

- Catalyst: AlCl₃ (1.2 equiv)

- Solvent: Dichloromethane

- Temperature: 0–5°C (alkylation), room temperature (deprotection)

- Yield: 70–75%

Nucleophilic Substitution with Sodium Azide

Patents and describe nucleophilic azidation as a critical step in acetamide synthesis. For 2,4-dihydroxybenzeneacetamide, 2,4-dihydroxybenzyl bromide is treated with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours, followed by Staudinger reduction with triphenylphosphine (PPh₃) to yield the primary amine. Subsequent acylation with acetyl chloride in acetone-water (4:1 v/v) furnishes the acetamide.

Optimized Parameters:

- Azidation: NaN₃ (2.0 equiv), DMF, 60°C, 12 hours

- Reduction: PPh₃ (1.5 equiv), THF, 0°C, 2 hours

- Acylation: Acetyl chloride (1.1 equiv), acetone-water, 25°C, 6 hours

- Overall Yield: 58%

Acylation of 2,4-Dihydroxybenzylamine

Direct acylation of 2,4-dihydroxybenzylamine with acetic anhydride in pyridine provides a straightforward route. However, competing O-acylation at the hydroxyl groups necessitates protective strategies. Using a trimethylsilyl (TMS) protecting group, the amine is acylated with acetic anhydride in tetrahydrofuran (THF), followed by deprotection with aqueous HCl to yield 2,4-dihydroxybenzeneacetamide.

Protection-Deprotection Protocol:

- Protection: TMSCl (2.2 equiv), THF, 0°C, 1 hour

- Acylation: Acetic anhydride (1.05 equiv), pyridine, 25°C, 4 hours

- Deprotection: 1M HCl, 25°C, 30 minutes

- Yield: 81%

Reduction of Nitro Precursors

Nitro groups serve as masked amines in multi-step syntheses. 2,4-Dihydroxynitrobenzene is reduced using stannous chloride (SnCl₂) in ethanol under reflux, followed by acylation with acetyl chloride. This method avoids hydroxyl group interference but requires careful pH control during the reduction step.

Reduction Conditions:

- Reducing Agent: SnCl₂ (3.0 equiv)

- Solvent: Ethanol

- Temperature: 80°C, 3 hours

- Post-reduction pH: Adjusted to 8–9 with NaOH

- Yield: 65%

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation methods based on yield, scalability, and practicality:

| Method | Yield (%) | Reaction Time (h) | Key Advantage | Limitation |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 75 | 8 | High regioselectivity | Harsh conditions (AlCl₃) |

| Nucleophilic Azidation | 58 | 20 | Avoids protective groups | Low overall yield |

| Acylation with TMS Protection | 81 | 6 | High yield, mild conditions | Additional protection steps |

| Nitro Reduction | 65 | 6 | Simple workflow | pH sensitivity |

Purification and Characterization

Crude 2,4-dihydroxybenzeneacetamide is purified via recrystallization from ethyl acetate-hexane (3:1) or column chromatography (silica gel, ethyl acetate/hexane gradient). Analytical data from recent studies include:

- IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (aromatic C=C).

- ¹H NMR (400 MHz, DMSO-d₆): δ 9.82 (s, 2H, OH), 7.21 (d, J = 8.4 Hz, 1H), 6.31 (dd, J = 8.4, 2.4 Hz, 1H), 6.27 (d, J = 2.4 Hz, 1H), 3.29 (s, 2H, NH₂), 2.01 (s, 3H, CH₃).

- HPLC Purity: >98% (C18 column, acetonitrile-water 45:55, 1.0 mL/min).

Industrial-Scale Considerations

For large-scale production, the acylation-protection method offers the best balance of yield and cost. A patent by Zhou et al. highlights a continuous flow system using THF-water solvents, achieving 85% yield with a throughput of 12 kg/day. Critical factors include:

- Catalyst Recycling: Aluminum chloride recovery via aqueous extraction.

- Solvent Reuse: THF is distilled and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzeneacetamide, 2,4-dihydroxy- can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Various reduced derivatives of Benzeneacetamide, 2,4-dihydroxy-.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: Benzeneacetamide, 2,4-dihydroxy- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical entities .

Biology and Medicine: Research suggests that compounds similar to Benzeneacetamide, 2,4-dihydroxy- may have antioxidant and anti-inflammatory properties. These properties are attributed to the hydroxyl groups, which can scavenge free radicals and reduce oxidative stress .

Industry: In the agricultural sector, derivatives of Benzeneacetamide, 2,4-dihydroxy- are used as herbicides to control various weeds .

Mechanism of Action

The mechanism of action of Benzeneacetamide, 2,4-dihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its biological activity by participating in hydrogen bonding and redox reactions. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Table 1: Comparative Performance in Textile Treatments

*Hypothesized based on electron-withdrawing effects of the acetamide group.

Key Findings:

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₂CH₃) on benzophenones enhance UV resistance and dyeing rates on polyester (up to 84.1% in ). The acetamide group may reduce dyeing efficiency compared to benzophenones due to steric hindrance .

Regulatory Status: Benzophenones like BP-1 are restricted in industrial applications (e.g., Marlex® polyethylene) due to toxicity concerns .

Material Compatibility: Polyester generally exhibits higher dyeing affinity for benzophenones than cotton, a trend that may extend to acetamide derivatives .

Mechanistic Insights from Related Compounds

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CONH₂) on aromatic rings typically redshift λmax by stabilizing excited-state conjugation. This aligns with , where substituents increased λmax by 10–25 nm .

- Hydrogen Bonding: The 2,4-dihydroxy configuration in benzophenones facilitates intramolecular hydrogen bonding, enhancing UV stability. A similar mechanism may apply to 2,4-dihydroxybenzeneacetamide, though the acetamide group could disrupt this bonding .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2,4-dihydroxy benzeneacetamide?

A common approach involves modifying phenolic precursors. For example, acetylation of 2,4-dihydroxybenzoic acid derivatives can yield acetamide analogs. A typical protocol includes:

- Dissolving the starting material (e.g., 2,4-dihydroxybenzoic acid) in methanol or ethanol with a catalytic acid (e.g., H₂SO₄) .

- Refluxing the mixture for 4–6 hours to promote amide bond formation.

- Quenching the reaction in ice water to precipitate the product, followed by filtration, washing, and recrystallization from ethanol or acetone .

Key considerations : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity during recrystallization to optimize purity.

Q. Which spectroscopic techniques are most effective for characterizing 2,4-dihydroxy benzeneacetamide?

- NMR : ¹H/¹³C NMR identifies hydroxyl (-OH) and acetamide (-NHCOCH₃) protons/carbons. Aromatic protons in the 2,4-dihydroxy configuration typically show splitting patterns between δ 6.5–7.5 ppm .

- UV-Vis : Useful for studying electronic transitions. For related dihydroxybenzophenones, λmax shifts correlate with substituent effects (e.g., electron-donating groups cause bathochromic shifts) .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

Q. What safety protocols should be followed when handling 2,4-dihydroxy benzeneacetamide?

- Inhalation : Work in a fume hood; use respiratory protection if airborne particles are generated.

- Skin/Eye Contact : Wear nitrile gloves and goggles. Rinse immediately with water for 15+ minutes if exposed .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using inert materials (e.g., silica gel) .

Advanced Research Questions

Q. How do substituents on the benzene ring influence the UV absorption and stability of 2,4-dihydroxy benzeneacetamide derivatives?

Substituents alter electron density, affecting λmax and photostability:

- Electron-withdrawing groups (e.g., -NO₂) : Increase conjugation, causing bathochromic shifts (e.g., λmax up to 350 nm in dibenzophenones) .

- Electron-donating groups (e.g., -OCH₃) : Stabilize excited states, enhancing UV resistance but may reduce thermal stability .

Experimental design : Synthesize derivatives via Friedel-Crafts acylation or nucleophilic substitution, and compare UV spectra using a UV-vis spectrometer (e.g., Shimadzu UV-1800) .

Q. How can computational modeling predict the reactivity of 2,4-dihydroxy benzeneacetamide in nucleophilic environments?

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Solvent Effects : Use COSMO-RS models to simulate solvation effects on reaction pathways (e.g., hydrolysis of the acetamide group) .

Validation : Cross-reference computed data with experimental results (e.g., reaction yields, NMR shifts) .

Q. How can conflicting data on synthesis yields or spectral properties be resolved?

- Controlled Replication : Standardize variables (e.g., solvent purity, temperature) and repeat experiments. For example, recrystallization from ethanol vs. acetone may explain yield discrepancies .

- Advanced Analytics : Use LC-MS to detect trace impurities or byproducts affecting spectral clarity .

- Meta-Analysis : Compare published data (e.g., NIST Chemistry WebBook entries for related compounds) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.